

BM(PEG)3 as a Homobifunctional Crosslinker: A Technical Guide

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Compound of Interest

Compound Name: **BM-PEG3**

Cat. No.: **B120568**

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Introduction

BM(PEG)3, or 1,11-bismaleimido-triethyleneglycol, is a homobifunctional crosslinking reagent widely utilized in bioconjugation, drug development, and proteomics research.^[1] As a member of the bismaleimide family of crosslinkers, it features two maleimide reactive groups at either end of a flexible, hydrophilic spacer arm.^[2] This structure allows for the covalent and specific crosslinking of molecules containing sulphydryl (-SH) groups, such as cysteine residues in proteins and peptides.^{[1][3][4]}

The defining feature of BM(PEG)3 is its spacer arm, which is composed of a three-unit polyethylene glycol (PEG) chain.^[5] This PEGylated spacer imparts several advantageous properties to the reagent and the resulting conjugates, including enhanced water solubility, increased stability, reduced potential for aggregation, and lower immunogenicity.^[5] These characteristics make BM(PEG)3 an ideal tool for a variety of applications, from studying protein structure and interactions to the synthesis of advanced therapeutics like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).^{[2][6][7]}

Core Properties and Specifications

The physicochemical properties of BM(PEG)3 are central to its function and application in experimental design. Key quantitative data are summarized in the table below.

Table 1: Physicochemical Properties of BM(PEG)3

Property	Value	References
Full Chemical Name	1,11-bismaleimido-triethyleneglycol	[1] [3]
Molecular Weight	352.34 g/mol	[1] [7] [8]
Spacer Arm Length	17.8 Å	[1] [5] [9]
Reactive Groups	Maleimide (at both ends)	[1]
Reactive Toward	Sulfhydryl (-SH) groups	[1] [5]
Chemical Reactivity	Sulfhydryl-to-Sulfhydryl	[1] [5]
Solubility	Water Soluble	[1] [5]
Form	Solid / Powder	[1] [8]
Cell Permeability	No	[1] [10]

| Cleavability | Non-cleavable |[\[1\]](#)[\[10\]](#) |

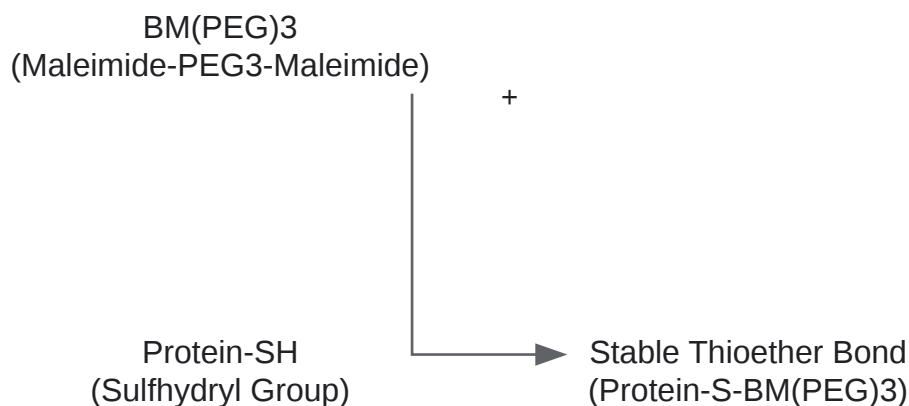
Reaction Mechanism and Specificity

BM(PEG)3 functions by forming stable, covalent thioether bonds between two sulfhydryl groups. The reaction is highly specific and efficient under defined conditions.

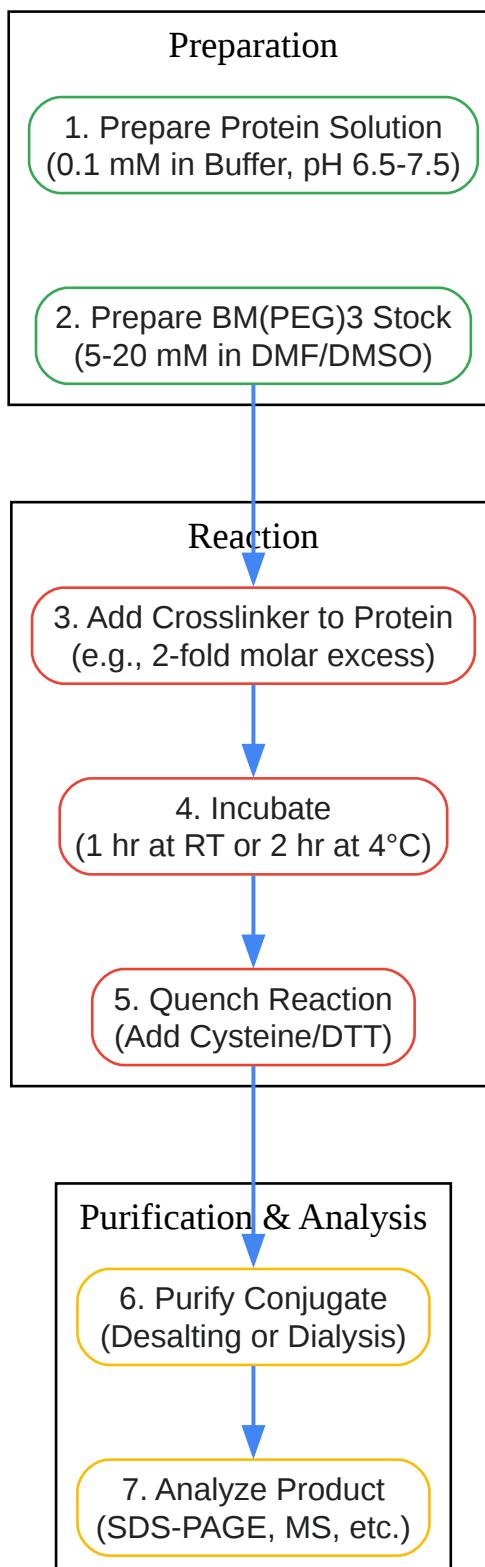
The maleimide groups at each end of the BM(PEG)3 molecule react specifically with sulfhydryls at a pH range of 6.5 to 7.5.[\[1\]](#)[\[2\]](#) In this reaction, the thiol group of a cysteine residue performs a nucleophilic attack on the double bond of the maleimide ring, resulting in the formation of a stable thioether linkage.[\[2\]](#) This bond is non-cleavable under physiological conditions or by common reducing agents.[\[2\]](#)

While maleimides can react with primary amines at a pH greater than 8, this reaction is approximately 1,000 times slower than the reaction with sulfhydryls at pH 7.[\[2\]](#) Unlike other reagents such as iodoacetamides, maleimides do not react with tyrosine, histidine, or methionine residues, further ensuring the specificity of the conjugation.[\[2\]](#) It is important to note that the maleimide ring can undergo hydrolysis, especially at pH levels above 8, which opens

the ring to form a non-reactive maleamic acid.[\[2\]](#) Therefore, it is recommended to use freshly prepared solutions of the crosslinker.

**Reaction Conditions**

pH 6.5 - 7.5



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